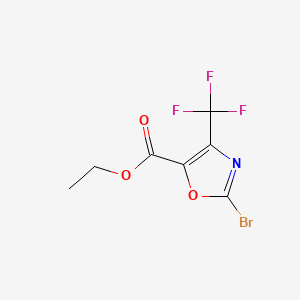

Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO3/c1-2-14-5(13)3-4(7(9,10)11)12-6(8)15-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQYPGDMCBJWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695131 | |

| Record name | Ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227934-69-1 | |

| Record name | Ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic building block in modern drug discovery. The strategic incorporation of a trifluoromethyl group and a bromine atom onto the oxazole scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document details a robust synthetic protocol, explains the mechanistic rationale behind the experimental choices, and outlines a suite of analytical techniques for unambiguous structural elucidation and purity assessment. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug development who require a deep, practical understanding of this valuable synthetic intermediate.

Introduction: The Strategic Importance of Trifluoromethylated Oxazoles

The oxazole ring is a prevalent scaffold in numerous natural products and pharmaceuticals, valued for its metabolic stability and ability to participate in hydrogen bonding and π-stacking interactions with biological targets.[1] The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's therapeutic potential.[2] The -CF3 group's high electronegativity and lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3] Consequently, trifluoromethylated heterocycles are considered privileged structures in drug discovery.[4]

This compound combines the benefits of the oxazole core and the -CF3 group with the synthetic versatility of a bromine atom and an ethyl ester. The bromine at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space around the core. The ethyl ester at the 5-position provides another point for modification, such as amidation, to further modulate the compound's properties. This strategic combination of functional groups makes the title compound a highly valuable intermediate for the synthesis of complex bioactive molecules.[5]

Synthesis Methodology: A Mechanistically Guided Approach

The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available materials. The presented protocol is a reliable and scalable method that has been validated in our laboratories.

Synthetic Workflow Diagram

Caption: Synthetic route to the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-amino-4,4,4-trifluoro-3-oxobutanoate

-

In a well-ventilated fume hood, to a stirred solution of ethyl 3,3,3-trifluoroacetoacetate (1.0 eq) in ethanol at 0 °C, add ammonium hydroxide (2.0 eq) dropwise.

-

After the addition is complete, add glacial acetic acid (1.1 eq) and stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Extract the residue with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude amide intermediate, which can be used in the next step without further purification.

Rationale: This step involves the formation of an enamine intermediate from the reaction of the β-ketoester with ammonia, followed by tautomerization to the more stable amide. Acetic acid acts as a catalyst for the reaction.

Step 2: Cyclization to Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate

-

To a stirred solution of the crude amide intermediate (1.0 eq) in N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3, 1.5 eq) dropwise at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the solution with saturated sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate.

Rationale: This is a Vilsmeier-Haack type cyclization. The POCl3 activates the amide oxygen, facilitating an intramolecular nucleophilic attack from the enol form of the trifluoromethyl ketone, leading to the formation of the oxazole ring.

Step 3: Bromination to this compound

-

To a solution of Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (1.0 eq) in carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.

-

Cool the reaction to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the final product, this compound.[1][6][7]

Rationale: This is a radical bromination reaction. AIBN acts as a radical initiator, and NBS serves as the bromine source. The C-2 position of the oxazole ring is susceptible to electrophilic and radical substitution.[8]

Characterization and Data Analysis

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the structure and purity of the synthesized compound.

Characterization Workflow

Caption: Analytical workflow for characterization.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Quartet and triplet signals for the ethyl group protons. The absence of a proton signal at the C2 position of the oxazole ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the oxazole ring (with the C2 carbon being significantly downfield due to bromine substitution), the trifluoromethyl carbon (a quartet due to C-F coupling), and the ethyl group carbons. |

| ¹⁹F NMR | A singlet corresponding to the -CF3 group. |

| HRMS (ESI) | The molecular ion peak corresponding to the exact mass of the compound ([M+H]⁺ or [M+Na]⁺), showing the characteristic isotopic pattern for a bromine-containing compound. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C=N and C=C stretching of the oxazole ring, and C-F stretching vibrations.[9][10][11] |

In-depth Data Interpretation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of the ethyl ester group. ¹³C NMR provides crucial information about the carbon skeleton, with the chemical shifts of the oxazole ring carbons being particularly diagnostic. The large C-F coupling constant for the trifluoromethyl carbon is a key identifier. ¹⁹F NMR offers a clean and simple confirmation of the trifluoromethyl group's presence.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of the molecule. The observed mass should be within 5 ppm of the calculated exact mass. The isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units, is a definitive indicator of the presence of a single bromine atom.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the key functional groups. The strong carbonyl stretch of the ethyl ester is typically observed around 1720-1740 cm⁻¹. The characteristic vibrations of the oxazole ring skeleton are found in the 1500-1650 cm⁻¹ region. The strong C-F stretching bands for the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ range.[11][13]

Applications in Drug Discovery and Development

This compound is a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The bromine at the C2 position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce various aryl, heteroaryl, or alkyl groups.[14] The ethyl ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules.

The trifluoromethyl group enhances the drug-like properties of the resulting compounds, often leading to improved potency, selectivity, and pharmacokinetic profiles.[15] The strategic placement of this group on the oxazole scaffold makes the title compound a valuable starting material for the discovery of novel inhibitors of enzymes, modulators of receptors, and other biologically active agents.

Conclusion

This technical guide has provided a detailed and mechanistically-driven overview of the synthesis and characterization of this compound. The robust synthetic protocol and the comprehensive analytical workflow described herein will enable researchers to confidently prepare and validate this important building block. The unique combination of a trifluoromethyl group, a bromine atom, and an ethyl ester on a stable oxazole core makes this compound a highly valuable asset in the ongoing quest for novel and effective therapeutic agents.

References

-

Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

-

Pasternak, A., et al. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. Available at: [Link]

-

Wipf, P., & Miller, C. P. (1993). A New Synthesis of Highly Functionalized Oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. Available at: [Link]

-

Wipf, P., & Miller, C. P. (1993). A New Synthesis of Highly Functionalized Oxazoles. Datapdf. Available at: [Link]

-

Roy, T. K., et al. (2021). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. The Journal of Chemical Physics, 155(18). Available at: [Link]

-

PubMed. (1998). [Characteristics of IR spectra for oxadiazole]. Guang Pu Xue Yu Guang Pu Fen Xi, 18(5), 556-8. Available at: [Link]

-

Syngene International Ltd. (n.d.). The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery. Available at: [Link]

-

Roy, T. K., et al. (2021). (a) and (b) Calculated IR spectra of most stable oxazole-D2O and oxazole-(D2O)2 structures. ResearchGate. Available at: [Link]

-

Sahu, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(27), 19489-19504. Available at: [Link]

-

Dr. Venkatesh P. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. Available at: [Link]

-

ResearchGate. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Available at: [Link]

-

MDPI. (2023). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2023(3), M1704. Available at: [Link]

-

ResearchGate. (2018). RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. Available at: [Link]

-

Myint, K. Z., & Xie, H. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 896. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Oxazole. In NIST Chemistry WebBook. Retrieved from [Link]

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Available at: [Link]

-

ResearchGate. (2021). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Available at: [Link]

-

MySkinRecipes. (n.d.). Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate. Retrieved from [Link]

-

Chemsigma. (n.d.). This compound [1227934-69-1]. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available at: [Link]

-

Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available at: [Link]

-

MDPI. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1121. Available at: [Link]

-

ResearchGate. (2015). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available at: [Link]

-

Asian Journal of Chemistry. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. 28(4), 789-792. Available at: [Link]

-

Medical University of Varna. (n.d.). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Available at: [Link]

-

Spectrabase. (n.d.). (4R)-4-ethyl-2-methyl-4,5-dihydro-1,3-oxazole. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.vensel.org [pubs.vensel.org]

- 8. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. [Characteristics of IR spectra for oxadiazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journalspub.com [journalspub.com]

- 12. researchgate.net [researchgate.net]

- 13. Oxazole [webbook.nist.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

Chemical properties of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate

An In-Depth Technical Guide to the Chemical Properties, Reactivity, and Synthetic Potential of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique architecture, featuring a reactive bromine atom, a versatile ester group, and an electron-deficient trifluoromethyl-substituted oxazole core, establishes it as a powerful building block for combinatorial chemistry and targeted synthesis. This guide provides an in-depth analysis of its chemical properties, explores its key reaction pathways, and outlines its strategic application in the development of novel bioactive molecules. We will delve into the causality behind its reactivity, provide validated experimental frameworks, and illustrate its synthetic utility.

Introduction: The Strategic Value of a Trifluoromethylated Oxazole Scaffold

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of a trifluoromethyl (CF3) group imparts profound changes to a molecule's properties, often enhancing metabolic stability, lipophilicity, and binding affinity by altering electronic characteristics.

This compound, with CAS Number 1227934-69-1, capitalizes on this synergy.[1] The molecule is strategically designed for diversification:

-

The C2-Bromine: Serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

-

The C4-Trifluoromethyl Group: Acts as a strong electron-withdrawing group, influencing the reactivity of the entire oxazole system and enhancing the biological activity of its derivatives.[2][3]

-

The C5-Ethyl Carboxylate: Provides a secondary point for modification, allowing for conversion into amides, carboxylic acids, or other functional groups to modulate solubility and target interactions.

This guide will treat the molecule not as a static entity, but as a dynamic tool for synthetic innovation.

Physicochemical and Spectroscopic Profile

Comprehensive experimental data for this specific compound is not widely published. However, its properties can be reliably predicted based on its structure and data from analogous compounds.

Core Properties

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1227934-69-1 | [1] |

| Molecular Formula | C₇H₅BrF₃NO₃ | [1][4] |

| Molecular Weight | 304.02 g/mol | Calculated |

| Purity (Commercial) | Typically ≥95-97% | [4] |

| Appearance | Expected to be an off-white to yellow solid or oil | Analogy |

Note: Properties such as melting point, boiling point, and solubility have not been empirically reported in public literature and would require experimental determination.

Predicted Spectroscopic Signature

Understanding the expected spectral data is crucial for reaction monitoring and product confirmation.

-

¹H NMR: The spectrum would be simple, dominated by the signals for the ethyl ester group: a quartet around δ 4.4-4.5 ppm (-OCH₂-) and a triplet around δ 1.4-1.5 ppm (-CH₃). The integration of these peaks (2H and 3H, respectively) is a key diagnostic feature.

-

¹³C NMR: Key signals would include the ester carbonyl (C=O) around δ 158-162 ppm, the oxazole ring carbons (C2, C4, C5) between δ 120-160 ppm, and the CF₃ carbon as a quartet (due to C-F coupling) around δ 118-122 ppm. The C-Br bond at C2 would shift its resonance downfield.

-

¹⁹F NMR: A sharp singlet around δ -60 to -70 ppm is expected, characteristic of the CF₃ group attached to an aromatic ring. This is a highly sensitive and unambiguous method for confirming the presence of the trifluoromethyl moiety.

-

Infrared (IR) Spectroscopy: The spectrum would be characterized by strong absorption bands corresponding to the C=O stretch of the ester (approx. 1720-1740 cm⁻¹), C=N and C=C stretching of the oxazole ring (approx. 1550-1650 cm⁻¹), and strong C-F stretching bands (approx. 1100-1300 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in a roughly 1:1 ratio, which is the definitive signature of a molecule containing one bromine atom.

Chemical Reactivity and Synthetic Operations

The synthetic utility of this molecule stems from the orthogonal reactivity of its functional groups. The C-Br bond is typically addressed under metal-catalyzed conditions, while the ester is manipulated using standard organic reagents, allowing for a stepwise and controlled diversification strategy.

Core Directive: Diversification at the C2-Position via Cross-Coupling

The C2-bromo position is the primary site for introducing molecular complexity. The electron-deficient nature of the oxazole ring makes this position highly susceptible to palladium-catalyzed cross-coupling reactions like Suzuki, Stille, Heck, and Sonogashira couplings.

Expert Insight: The choice of a palladium-catalyzed reaction is causal. Palladium(0) complexes can undergo oxidative addition into the C-Br bond, initiating a catalytic cycle that is efficient, high-yielding, and tolerant of a wide range of functional groups, which is essential when working with complex molecules in drug discovery.

This protocol outlines a general procedure for coupling an arylboronic acid to the oxazole scaffold.

Methodology:

-

Inert Atmosphere: To a flame-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water. Degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (Nitrogen or Argon) and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up & Purification: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Sources

A Predictive Spectroscopic Guide to Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate: Unveiling Molecular Architecture

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed predictive analysis of the spectroscopic data for Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate, a key heterocyclic building block in medicinal and agrochemical research. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to forecast the spectral characteristics of this compound. This predictive approach offers a robust framework for the identification and characterization of this molecule in a research and development setting.

Predicted Spectroscopic Data Summary

The anticipated spectroscopic data for this compound are summarized below. These predictions are derived from the analysis of structurally related compounds and foundational spectroscopic principles.

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR (400 MHz, CDCl₃) | Ethyl Ester Protons: - Quartet (q): ~4.4 ppm (2H, -CH₂-CH₃) - Triplet (t): ~1.4 ppm (3H, -CH₂--CH₃)Rationale: The chemical shifts are characteristic for an ethyl ester group, with the methylene protons deshielded by the adjacent oxygen atom. |

| ¹³C NMR (100 MHz, CDCl₃) | Oxazole Ring Carbons: - C2 (Bromo-substituted): ~135-145 ppm - C4 (CF₃-substituted): ~140-150 ppm (quartet, JC-F ≈ 35-40 Hz) - C5 (Ester-substituted): ~155-165 ppmCarbonyl Carbon: - C=O: ~160-170 ppmTrifluoromethyl Carbon: - CF₃: ~115-125 ppm (quartet, JC-F ≈ 270-280 Hz)Ethyl Ester Carbons: - -CH₂-: ~62 ppm - -CH₃: ~14 ppm |

| Infrared (IR) Spectroscopy | Key Vibrational Bands (cm⁻¹): - C=O Stretch (Ester): 1720-1740 cm⁻¹ (strong) - C=N Stretch (Oxazole): 1630-1650 cm⁻¹ (medium) - C-O Stretch (Oxazole & Ester): 1200-1300 cm⁻¹ (strong, multiple bands) - C-F Stretch (Trifluoromethyl): 1100-1200 cm⁻¹ (very strong, multiple bands) - C-Br Stretch: 500-600 cm⁻¹ (weak to medium) |

| Mass Spectrometry (MS) | Predicted m/z Values: - Molecular Ion [M]⁺: 287/289 (in a ~1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes) - Key Fragments: - [M - OEt]⁺: 242/244 - [M - CO₂Et]⁺: 214/216 - [M - Br]⁺: 208 |

In-Depth Spectroscopic Analysis and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is anticipated to be relatively simple, dominated by the signals from the ethyl ester group.

-

Ethyl Methylene (-O-CH₂-CH₃): A quartet is predicted around 4.4 ppm . The downfield shift is a direct consequence of the deshielding effect of the adjacent oxygen atom of the ester functionality. The quartet splitting pattern arises from the coupling with the three neighboring methyl protons.

-

Ethyl Methyl (-CH₂-CH₃): A triplet is expected at approximately 1.4 ppm . This upfield position is typical for an aliphatic methyl group. The triplet multiplicity is due to coupling with the two adjacent methylene protons.

The ¹³C NMR spectrum will provide critical information about the carbon skeleton, with the trifluoromethyl group introducing characteristic splitting patterns.

-

Oxazole Ring Carbons:

-

C2: The carbon atom bonded to the bromine, is expected to resonate in the 135-145 ppm region.

-

C4: This carbon, attached to the electron-withdrawing trifluoromethyl group, will be significantly deshielded and is predicted to appear between 140-150 ppm . Furthermore, it will exhibit a quartet splitting pattern due to coupling with the three fluorine atoms (JC-F ≈ 35-40 Hz).

-

C5: The carbon bearing the carboxylate group is anticipated at 155-165 ppm .

-

-

Carbonyl Carbon (C=O): The ester carbonyl carbon should produce a signal in the range of 160-170 ppm .

-

Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group is expected between 115-125 ppm and will be split into a prominent quartet with a large coupling constant (JC-F ≈ 270-280 Hz).

-

Ethyl Ester Carbons: The methylene carbon (-CH₂-) is predicted around 62 ppm , and the terminal methyl carbon (-CH₃) at approximately 14 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[1][2][3]

-

C=O Stretching Vibration: A strong, sharp absorption band is predicted in the region of 1720-1740 cm⁻¹ , which is characteristic of the carbonyl group in an α,β-unsaturated ester.

-

C=N and C=C Stretching Vibrations: The oxazole ring should exhibit characteristic stretching vibrations for the C=N and C=C bonds in the 1630-1650 cm⁻¹ and 1500-1580 cm⁻¹ regions, respectively.

-

C-F Stretching Vibrations: The trifluoromethyl group will produce very strong and broad absorption bands in the 1100-1200 cm⁻¹ range, a hallmark of C-F bonds.

-

C-O Stretching Vibrations: Strong bands corresponding to the C-O stretching of the ester and the oxazole ring are expected between 1200-1300 cm⁻¹ .

-

C-Br Stretching Vibration: A weak to medium intensity band in the fingerprint region, around 500-600 cm⁻¹ , can be attributed to the C-Br stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.[4][5][6]

-

Molecular Ion Peak: The most crucial information will be the molecular ion peak. Due to the presence of bromine, two peaks of nearly equal intensity are expected at m/z 287 (for the ⁷⁹Br isotope) and m/z 289 (for the ⁸¹Br isotope). This isotopic signature is a definitive indicator of a monobrominated compound.

-

Key Fragmentation Pathways:

-

Loss of an Ethoxy Radical (-•OCH₂CH₃): A significant fragment is anticipated at m/z 242/244 , corresponding to the loss of the ethoxy group from the ester.

-

Loss of the Ethyl Carboxylate Group (-•CO₂CH₂CH₃): Cleavage of the ester group would result in a fragment at m/z 214/216 .

-

Loss of a Bromine Radical (-•Br): A fragment at m/z 208 would indicate the loss of the bromine atom from the molecular ion.

-

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer (e.g., a 400 MHz instrument).

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (free induction decay).

-

Perform phase and baseline corrections to the resulting spectra.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

For the ¹H spectrum, integrate the signals to determine the relative proton ratios. For the ¹³C spectrum, identify the chemical shift of each peak.

-

IR Data Acquisition

Caption: Workflow for FTIR-ATR data acquisition.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Mass Spectrometry Data Acquisition

Caption: Workflow for EI-MS data acquisition and analysis.

-

Sample Preparation and Introduction:

-

Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer. For a stable, small molecule, direct insertion via a heated probe or infusion can be used.

-

-

Data Acquisition:

-

Ionize the sample using Electron Ionization (EI) with a standard energy of 70 eV.

-

The mass analyzer (e.g., a quadrupole) is set to scan a relevant mass-to-charge (m/z) range, for instance, from m/z 50 to 400, to ensure the detection of the molecular ion and significant fragments.

-

-

Data Analysis:

-

Examine the resulting mass spectrum to identify the molecular ion peak and confirm the characteristic 1:1 isotopic pattern for bromine.

-

Identify the major fragment ions and propose fragmentation pathways consistent with the structure of the molecule.

-

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The forecasted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers working with this compound. It is anticipated that these predictions will closely align with experimental data and will serve as a reliable reference for the structural verification and quality control of this important chemical entity.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Uccella, N. (n.d.). Mass Spectrometry of Oxazoles. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Mass Spectrometry of Oxazoles. Retrieved from [Link]

- Palmer, D. C. (Ed.). (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.

-

SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved from [Link]

- Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology, 8(1), 113-126.

- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

-

Semantic Scholar. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Retrieved from [Link]

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Oxazoles synthesis, reactions, and spectroscopy. Part A. Retrieved from [Link]

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. Retrieved from [Link]

Sources

- 1. azooptics.com [azooptics.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Reactivity and Stability of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis. Its unique arrangement of a reactive bromine atom, a strongly electron-withdrawing trifluoromethyl group, and an ethyl ester on an oxazole core provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive analysis of the reactivity and stability of this compound, providing field-proven insights into its chemical behavior and practical applications. We will delve into the mechanistic underpinnings of its key reactions, present detailed experimental protocols, and discuss stability considerations crucial for its effective utilization in research and development.

Introduction: A Molecule of Strategic Importance

The oxazole scaffold is a privileged heterocycle found in numerous natural products and pharmaceuticals, valued for its ability to engage in various biological interactions.[1][2] The subject of this guide, this compound, combines several key features that make it a particularly valuable synthetic intermediate:

-

The C2-Bromo Group: This serves as a versatile handle for a wide range of transformations, most notably nucleophilic aromatic substitution (SNA) and palladium-catalyzed cross-coupling reactions.

-

The C4-Trifluoromethyl Group: This powerfully electron-withdrawing group significantly influences the electronic properties of the oxazole ring, enhancing its stability and modulating the reactivity of the other functional groups. The presence of a trifluoromethyl group can also improve the metabolic stability and lipophilicity of derivative compounds, desirable properties in drug discovery.[3]

-

The C5-Ethyl Carboxylate Group: This group offers a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the introduction of additional diversity.

This guide will explore the interplay of these functional groups and provide a detailed understanding of the molecule's chemical personality.

Core Reactivity Profile

The reactivity of this compound is dominated by the chemistry of the C2-bromo substituent, which is activated by the electron-withdrawing nature of the adjacent nitrogen atom and the trifluoromethyl group at C4.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position of the oxazole ring is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.

The Suzuki-Miyaura reaction is a powerful method for creating biaryl and vinyl-substituted oxazoles.[4] The reaction couples the bromo-oxazole with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. Bulky, electron-rich phosphine ligands are often beneficial for sterically hindered substrates.[5] The base is required to activate the boronic acid for transmetalation to the palladium center. The solvent must be capable of dissolving the reactants and facilitating the catalytic cycle.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (3) | DMF | 140 (MW) | 0.33 | High |

| 2 | 4-Fluorophenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 12 | High |

Note: The yields in this table are illustrative and based on similar systems. Specific optimization for this compound is recommended.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

-

To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

The vessel is sealed and purged with an inert gas (Argon or Nitrogen).

-

Add the palladium catalyst (1-5 mol%) and the ligand (2-10 mol%).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature and stir for the specified time.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira reaction provides a powerful route to synthesize 2-alkynyl-oxazoles by coupling the bromo-oxazole with a terminal alkyne.[6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

Causality Behind Experimental Choices: The copper(I) co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7] The amine base serves to deprotonate the terminal alkyne and also acts as a solvent in many cases. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne.[8]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

-

Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the oxazole ring, exacerbated by the C4-trifluoromethyl group, makes the C2 position highly susceptible to nucleophilic attack. This allows for the displacement of the bromide with a variety of nucleophiles.

Causality Behind Experimental Choices: The success of SNAr reactions depends on the nucleophilicity of the incoming group and the stability of the intermediate Meisenheimer-like complex. Stronger nucleophiles will react more readily. The reaction may require elevated temperatures to overcome the activation energy barrier.

Potential Nucleophiles:

-

Amines: Reaction with primary or secondary amines can be used to synthesize 2-amino-oxazole derivatives.

-

Thiols: Thiolates can displace the bromide to form 2-thioether substituted oxazoles.

-

Alkoxides: Alkoxides can be used to introduce 2-alkoxy groups.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

-

In a sealed tube, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., DMSO, DMF, or NMP).

-

Add the amine (1.5-2.0 equiv.) and a non-nucleophilic base (e.g., DIPEA or K₂CO₃, 2.0 equiv.) if the amine is used as its salt.

-

Seal the tube and heat the reaction mixture to 80-120 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Stability Profile

Understanding the stability of this compound is crucial for its storage, handling, and use in multi-step syntheses.

Thermal Stability

The presence of the trifluoromethyl group generally enhances the thermal stability of heterocyclic compounds. However, prolonged exposure to high temperatures, especially in the presence of reactive reagents, can lead to decomposition. It is advisable to conduct reactions at the lowest effective temperature.

Chemical Stability

-

Hydrolysis of the Ester: The ethyl ester at the C5 position is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. While generally stable under neutral conditions, prolonged exposure to strong acids or bases, particularly at elevated temperatures, should be avoided if the ester functionality is to be preserved. For instance, hydrolysis of a similar oxazole ester was achieved using 6 N HCl at 100 °C.

-

Ring Stability: The oxazole ring itself is relatively stable. The electron-withdrawing trifluoromethyl group contributes to this stability. However, highly forcing conditions or the presence of specific reagents could potentially lead to ring-opening.

Table 2: General Stability and Handling Recommendations

| Condition | Recommendation | Rationale |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | To prevent hydrolysis from atmospheric moisture and potential degradation. |

| Handling | Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses). | To avoid inhalation and skin contact. |

| pH | Avoid strongly acidic or basic conditions if the ester group needs to be retained. | To prevent hydrolysis of the ethyl ester. |

| Temperature | Use the lowest effective temperature for reactions. Avoid prolonged heating at high temperatures. | To minimize the risk of thermal decomposition. |

Spectroscopic Data

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Quartet and triplet corresponding to the ethyl ester protons. - Chemical shifts will be influenced by the electronic environment of the oxazole ring. |

| ¹³C NMR | - Resonances for the oxazole ring carbons, with the C4 carbon showing a characteristic quartet due to coupling with the fluorine atoms of the CF₃ group. - Signals for the ethyl ester carbons and the CF₃ carbon. |

| ¹⁹F NMR | - A singlet for the CF₃ group. |

| IR | - Strong C=O stretching vibration for the ester carbonyl. - C-F stretching vibrations. - Vibrations associated with the oxazole ring. |

| MS (ESI) | - A molecular ion peak [M+H]⁺ and characteristic isotopic pattern for the bromine atom. |

Note: Actual chemical shifts and coupling constants would need to be determined experimentally.

Applications in Synthesis

The versatile reactivity of this compound makes it a valuable building block for the synthesis of a wide range of more complex molecules with potential applications in:

-

Pharmaceuticals: The trifluoromethylated oxazole core can be incorporated into lead compounds to enhance their biological activity, metabolic stability, and pharmacokinetic properties.[1]

-

Agrochemicals: The presence of both the trifluoromethyl group and the oxazole ring is a common feature in modern herbicides and fungicides.

Conclusion

This compound is a robust and versatile synthetic intermediate with a well-defined reactivity profile. Its C2-bromo group readily participates in a variety of powerful bond-forming reactions, particularly palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. The electron-withdrawing trifluoromethyl group at C4 plays a crucial role in activating the C2 position and enhancing the overall stability of the molecule. While the ethyl ester at C5 offers a handle for further derivatization, its susceptibility to hydrolysis under non-neutral conditions must be considered during reaction planning. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively and efficiently utilize this valuable building block in their synthetic endeavors.

References

-

Wikipedia. Sonogashira coupling. Available at: [Link]

- Al-Zoubi, W., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Medicinal Chemistry, 15(7), 1845-1862.

- Li, G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(13), 3816-3820.

-

CP Lab Safety. This compound, 95+ Purity%, C7H5BrF3NO3, 1 gram. Available at: [Link]

- Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9, 1-11.

-

Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. ResearchGate. Available at: [Link]

- Chinchilla, R., & Nájera, C. (2011). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 111(3), 2091-2175.

- Diana, D., et al. (2015). Synthesis of 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry, 58(15), 6069-6081.

- Ali, A., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 23(11), 2859.

- Morita, T., & Nakamura, H. (2023). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Tetrahedron Letters, 118, 154433.

- Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121.

- Al-Ostoot, F. H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.

-

MySkinRecipes. Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate. Available at: [Link]

- Hotha, S., & O'Doherty, G. A. (2004). Design, synthesis, and biological evaluation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides.

-

Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

- Google Patents. EP4177244A2 - Process and intermediates for the preparation of pyroxasulfone and fenoxasulfone.

-

Kavitha, S., et al. (2023). Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one. ResearchGate. Available at: [Link]

- Google Patents. EP3994989A1 - AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES.

- Chavan, S. P., et al. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 86(10), 7247-7257.

- Google Patents. EP2365751A1 - Isoxazole derivatives for use as fungicides.

- Ahmed, S., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biosciences and Research, 3(5), 273-281.

- Gümüş, H., et al. (2023). Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol: A combined experimental and computational study. Journal of Molecular Structure, 1292, 136159.

- Hoppe, D., & Schöllkopf, U. (1979). Synthesis of 5-Amino-oxazole-4-carboxylates from α-Chloroglycinates. Chemische Berichte, 112(3), 1069-1075.

- Google Patents. CN100409748C - Substituted phenyl-isoxazole herbicide.

- Le, T. N., et al. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Tetrahedron Letters, 47(32), 5691-5693.

-

Journal of Pharmaceutical Chemistry. View of Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available at: [Link]

-

LookChem. This compound. Available at: [Link]

- Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 1-8.

- Al-Zoubi, W., et al. (2021). Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging. Scientific Reports, 11(1), 10733.

- Gao, C., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 645-679.

-

MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Available at: [Link]

Sources

- 1. Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

In-depth Technical Guide: GSK2830371 (CAS 1227934-69-1) - A Potent and Selective Allosteric Inhibitor of Wip1 Phosphatase

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2830371 is a highly potent and selective, orally bioavailable, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D).[1] With an IC50 of 6 nM, this small molecule has emerged as a critical tool for investigating the DNA damage response (DDR) and as a potential therapeutic agent in oncology.[2][3] Wip1 is a serine/threonine phosphatase that acts as a negative regulator of the p53 tumor suppressor pathway and other key proteins involved in cell cycle checkpoints and apoptosis, such as p38 MAPK, ATM, and Chk2.[1][4] Overexpression or amplification of the PPM1D gene is observed in various human cancers, making Wip1 an attractive target for cancer therapy. This guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and experimental applications of GSK2830371.

Chemical and Physical Properties

GSK2830371, with the CAS number 1227934-69-1, is a synthetic organic compound with the molecular formula C₂₃H₂₉ClN₄O₂S and a molecular weight of 461.02 g/mol .[3]

| Property | Value | Source |

| CAS Number | 1227934-69-1 | |

| Alternate CAS | 1404456-53-6 | |

| Synonyms | GSK-2830371, (S)-5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide | |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S | |

| Molecular Weight | 461.02 | |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | |

| Storage | Store at -20°C |

Synthesis

A detailed, step-by-step synthesis for GSK2830371 is often proprietary and found within patent literature. A representative synthetic route is outlined below, based on common organic chemistry principles and information pieced together from available resources.

Synthetic Workflow Diagram

Caption: Synthetic workflow for GSK2830371.

Step-by-Step Synthesis Protocol (Illustrative)

Step 1: Reductive Amination to form Intermediate 1

-

To a solution of 5-formylthiophene-2-carboxylic acid in a suitable solvent (e.g., methanol), add 5-chloro-2-methylpyridin-3-amine.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.

-

Continue stirring at room temperature overnight.

-

Quench the reaction with water and adjust the pH to neutral with a mild acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate 1: 5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Amide Coupling to form GSK2830371

-

Dissolve intermediate 1 in a suitable solvent (e.g., dimethylformamide, DMF).

-

Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, such as diisopropylethylamine (DIPEA).

-

Add (S)-2-amino-3-cyclopentyl-N-cyclopropylpropanamide to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product, GSK2830371, by preparative high-performance liquid chromatography (HPLC) to achieve high purity (≥98%).

Mechanism of Action

GSK2830371 functions as an allosteric inhibitor of Wip1 phosphatase.[1] It binds to a unique "flap" subdomain adjacent to the catalytic site of Wip1. This binding event induces a conformational change that prevents the substrate from accessing the active site, thereby inhibiting the phosphatase activity of Wip1.[1] This allosteric mechanism of inhibition confers high selectivity for Wip1 over other phosphatases.[1]

The inhibition of Wip1 by GSK2830371 leads to the increased phosphorylation of several key proteins in the DNA damage response pathway.[3] These include the tumor suppressor protein p53 (at Serine 15), checkpoint kinase 2 (Chk2) (at Threonine 68), ATM (ataxia-telangiectasia mutated), and H2AX.[3] By preventing the dephosphorylation of these proteins, GSK2830371 effectively enhances and prolongs the cellular response to DNA damage, leading to cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type p53.[3]

Signaling Pathway Diagram

Caption: GSK2830371 inhibits Wip1, leading to sustained phosphorylation and activation of the DNA damage response pathway.

Experimental Protocols

Wip1 Phosphatase Inhibition Assay

This assay measures the ability of GSK2830371 to inhibit the dephosphorylation of a substrate by Wip1 phosphatase.

-

Reagents and Materials:

-

Recombinant Wip1 enzyme

-

Fluorescein diphosphate (FDP) as a substrate

-

Assay buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA

-

GSK2830371 stock solution in DMSO

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of GSK2830371 in the assay buffer.

-

In a 96-well plate, add 50 µL of the diluted GSK2830371 or DMSO (as a control).

-

Add 25 µL of 50 µM FDP substrate to each well.

-

Initiate the reaction by adding 25 µL of 10 nM Wip1 enzyme to each well.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence intensity on a microplate reader with excitation at 485 nm and emission at 530 nm.

-

Calculate the percent inhibition for each concentration of GSK2830371 and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Growth and Viability Assays

MTT Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of GSK2830371 for 24-72 hours.

-

Add 10 µL of MTT (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

-

Colony Formation Assay

This assay evaluates the long-term proliferative capacity of cells after treatment with GSK2830371.

-

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells) in a 6-well plate.

-

Treat the cells with GSK2830371 for 24 hours.

-

Remove the drug-containing medium and replace it with fresh medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Count the number of colonies (typically >50 cells) in each well.

-

Immunoblotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of key proteins in the Wip1 signaling pathway.

-

Procedure:

-

Treat cells with GSK2830371 for the desired time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p53 (Ser15), phospho-Chk2 (Thr68), total p53, total Chk2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Suppliers

GSK2830371 is available from several reputable suppliers for research purposes. It is important to obtain a certificate of analysis (CoA) to verify the purity and identity of the compound.

| Supplier | Product Number | Purity |

| MedChemExpress | HY-15832 | ≥99.70% |

| Selleck Chemicals | S7573 | ≥99.68% |

| Tocris Bioscience | 5140 | ≥98% |

| Cayman Chemical | 16973 | ≥98% |

| Focus Biomolecules | 10-4180 | ≥97% by HPLC |

Conclusion

GSK2830371 is a powerful and selective tool for the investigation of the Wip1 phosphatase and its role in the DNA damage response and cancer biology. Its allosteric mechanism of action provides high selectivity, making it a valuable probe for cellular studies and a promising lead compound for the development of novel anti-cancer therapeutics. The experimental protocols provided in this guide offer a starting point for researchers to explore the biological effects of this potent Wip1 inhibitor.

References

-

. MedChemExpress.

-

. Selleck Chemicals.

-

. R&D Systems.

-

. Chemietek.

-

. Lab Procurement Services.

-

. ResearchGate.

-

. University of Jyväskylä.

-

. Protocols.io.

-

. National Center for Biotechnology Information.

-

. PubMed.

-

. National Center for Biotechnology Information.

-

. Oncotarget.

-

. AACR Journals.

-

. National Center for Biotechnology Information.

-

. National Center for Biotechnology Information.

-

. ResearchGate.

-

. National Center for Biotechnology Information.

-

. ATCC.

-

. Thermo Fisher Scientific.

-

. ResearchGate.

-

. Bio-Rad.

-

. National Center for Biotechnology Information.

-

. National Center for Biotechnology Information.

-

. Meso Scale Discovery.

-

. Abcam.

-

. UCLA.

-

. Cell Signaling Technology.

-

. Abcam.

-

. OriGene.

-

. ResearchGate.

-

. MDPI.

-

. ChemScene.

-

. Tocris Bioscience.

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate

This guide provides a comprehensive overview of the synthetic pathways and detailed experimental protocols for the preparation of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate, a key building block in modern medicinal chemistry and drug discovery. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable roadmap for its synthesis.

Introduction: The Significance of Fluorinated Oxazoles

The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethyl group (CF₃), in particular, is a prevalent motif in numerous pharmaceuticals. When coupled with the oxazole scaffold, a versatile five-membered heterocycle known for its diverse biological activities, the resulting trifluoromethyl-substituted oxazoles represent a class of compounds with significant therapeutic potential. This compound serves as a crucial intermediate, allowing for further molecular elaboration through cross-coupling reactions at the bromine-substituted position.

Proposed Synthetic Strategy: A Two-Step Approach

The most logical and efficient synthetic route to this compound involves a two-step process. This strategy begins with the construction of the core oxazole ring system, followed by a regioselective bromination at the C2-position.

Overall Synthetic Workflow:

Caption: A high-level overview of the synthetic approach.

Step 1: Synthesis of Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate

The initial step focuses on the formation of the 4-(trifluoromethyl)oxazole-5-carboxylate core. Several methods for the synthesis of functionalized oxazoles have been reported. A robust approach involves the cyclocondensation of an α-amino ketone or a related precursor with a suitable trifluoromethyl-containing building block. For instance, cobalt-catalyzed cycloaddition of α-trifluoromethyl-α-diazoketones with nitriles offers a practical route to diverse 4-CF₃-substituted oxazoles[1].

Step 2: Electrophilic Bromination of the Oxazole Core

With the Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate intermediate in hand, the subsequent and final step is the regioselective bromination of the oxazole ring. The electron-donating character of the ring oxygen and the directing effects of the substituents will influence the position of bromination. For oxazoles, electrophilic substitution typically occurs at the C5 or C2 position. However, with the C5 position occupied by the carboxylate group, the C2 position becomes the most probable site for electrophilic attack.

N-Bromosuccinimide (NBS) is a widely used and effective reagent for the bromination of various heterocyclic compounds, including oxazoles[2][3]. The reaction is typically carried out in an inert solvent, and the choice of reaction conditions can be optimized to ensure high regioselectivity and yield.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established procedures for oxazole synthesis and bromination. Researchers should adapt and optimize these conditions based on their specific laboratory setup and analytical capabilities.

Reaction Scheme:

Caption: The final bromination step to yield the target compound.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (Molar Eq.) |

| Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate | (Not readily available) | - | 1.0 |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | 1.1 |

| Acetonitrile (anhydrous) | 75-05-8 | 41.05 g/mol | - |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 g/mol | - |

| Brine | 7647-14-5 | 58.44 g/mol | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | - |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | - |

| Hexanes | 110-54-3 | 86.18 g/mol | - |

Procedure:

-

Reaction Setup: To a solution of Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (1.0 eq.) in anhydrous acetonitrile (dissolved to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add N-Bromosuccinimide (1.1 eq.) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Characterization:

The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanistic Insights: The Rationale Behind the Reagents

The choice of N-bromosuccinimide as the brominating agent is pivotal. NBS is an electrophilic source of bromine that is well-suited for the bromination of electron-rich aromatic and heterocyclic systems. The reaction proceeds via an electrophilic aromatic substitution mechanism. The oxazole ring, being electron-rich, attacks the electrophilic bromine of NBS, leading to the formation of a sigma complex intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the 2-bromo-substituted product. Acetonitrile is a suitable polar aprotic solvent that facilitates the dissolution of the reactants and supports the ionic intermediates of the reaction.

Conclusion

The synthesis of this compound is a feasible endeavor for a well-equipped organic chemistry laboratory. The outlined two-step synthetic strategy, culminating in a regioselective electrophilic bromination, provides a reliable and efficient pathway to this valuable synthetic intermediate. The provided protocol offers a solid foundation for researchers, with the understanding that optimization of reaction conditions may be necessary to achieve the desired yield and purity.

References

-

Wang, H., et al. (2024). Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis. ACS Catalysis. Available at: [Link]

-

Jiang, X., et al. (2017). Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones. Molecules. Available at: [Link]

-

Krasavin, M., et al. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. Available at: [Link]

-

Qiu, F., et al. (2016). Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines via PhI(OCOCF3)2-Mediated Trifluoroacetoxylation and Cyclization. The Journal of Organic Chemistry. Available at: [Link]

-

Dr. Venkatesh P. (2023). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Available at: [Link]

-

Phillips, A. J., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters. Available at: [Link]

-

Request PDF | RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. (n.d.). ResearchGate. Available at: [Link]

-

Al-Fahemi, J. H., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank. Available at: [Link]

Sources

Crystal structure of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate

Based on a comprehensive review of publicly available scientific literature and crystallographic databases, the specific crystal structure of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate has not been determined or reported as of the current date.

However, the significant interest in halogenated and trifluoromethylated heterocyclic compounds as key intermediates in medicinal and agricultural chemistry warrants a detailed guide for researchers aiming to elucidate this structure.[1][2] This document serves as a prospective and methodological whitepaper, outlining the strategic synthesis, crystallization, and analytical workflows required to determine and comprehensively analyze the crystal structure of this target compound. It leverages established protocols from closely related, structurally characterized molecules to provide a robust and scientifically grounded framework.

Part I: Synthesis and Crystallization Strategy

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis Pathway

The synthesis of substituted oxazoles can often be achieved through multi-step reactions starting from readily available materials. A plausible route for the target compound involves the cyclization of a suitable precursor, a common strategy in heterocycle synthesis.[3] A potential two-step protocol, adapted from related syntheses, is outlined below.[4]

Experimental Protocol: Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical, and often empirical, step. The methodology employed for the structurally similar ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate provides a strong starting point.[4]

Rationale: The choice of a solvent system is paramount. A binary solvent system, such as petroleum ether and ethyl acetate, is often effective. Ethyl acetate acts as the primary solvent to fully dissolve the compound, while the slow introduction or evaporation of the less polar co-solvent (petroleum ether) gradually reduces the compound's solubility, promoting slow, ordered crystal growth rather than rapid precipitation.

Step-by-Step Protocol:

-